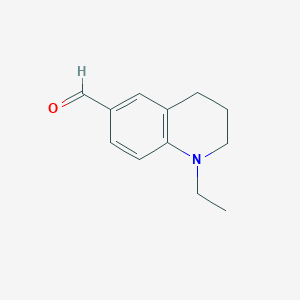

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

説明

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound featuring a tetrahydroquinoline scaffold with an ethyl group at the 1-position and a carbaldehyde moiety at the 6-position. Its synthesis is often achieved via functionalization of tetrahydroquinoline precursors, as demonstrated in studies involving N-alkylation and aldehyde group introduction . The carbaldehyde group is critical for further derivatization, making it a versatile intermediate in organic synthesis and drug discovery . Tetrahydroquinoline derivatives are known for diverse biological activities, including analgesic and anti-inflammatory properties , though specific data for this compound remains understudied.

特性

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-7-3-4-11-8-10(9-14)5-6-12(11)13/h5-6,8-9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECOXRHQBXAJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be synthesized from 1,2,3,4-tetrahydroquinoline through a series of chemical reactions. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with ethyl bromide in the presence of a base, followed by oxidation of the resulting 1-ethyl-1,2,3,4-tetrahydroquinoline to introduce the aldehyde group at the sixth position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a catalyst for halogenation.

Major Products Formed:

Oxidation: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-methanol.

Substitution: 1-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde.

科学的研究の応用

Chemistry

- Synthesis of Complex Molecules : 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde serves as an intermediate in the synthesis of complex organic molecules and natural product analogs. Its unique reactivity patterns facilitate the development of new synthetic methodologies.

- Reaction Mechanisms : The compound is employed in studying reaction mechanisms due to its ability to participate in various chemical transformations.

Biology

- Biological Activities : Research indicates that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It has been investigated as a ligand for enzyme inhibitors and receptor modulators .

- Predictive Biological Activity : The biological activities of synthesized derivatives have been predicted using computational tools like the PASS program, which aids in identifying compounds with potential therapeutic effects .

Medicine

- Therapeutic Applications : The compound is explored for its therapeutic potential in treating neurodegenerative disorders and cardiovascular diseases. Its structural features suggest it may interact beneficially with biological targets related to these conditions.

- Drug Development : It is used in developing novel drug candidates and pharmaceutical formulations aimed at enhancing efficacy against specific diseases.

Industrial Applications

- Agrochemicals and Dyes : In industrial settings, this compound is utilized in producing agrochemicals and dyes due to its reactive aldehyde group.

- Corrosion Inhibitors : The compound's properties make it suitable for developing corrosion inhibitors and antioxidants that are essential in various industrial applications.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for complex molecule synthesis | Facilitates new synthetic methodologies |

| Biology | Antimicrobial and anticancer research | Exhibits significant biological activity against pathogens |

| Medicine | Therapeutic development | Potential applications in neurodegenerative diseases |

| Industry | Production of agrochemicals | Utilized as a corrosion inhibitor |

Case Study 1: Antimicrobial Activity

Research conducted on various derivatives of this compound demonstrated notable antimicrobial properties against gram-negative bacteria. The synthesized compounds showed efficacy comparable to established antibiotics .

Case Study 2: Drug Development

In a study focused on neurodegenerative disorders, derivatives of this compound were evaluated for their ability to modulate specific receptors involved in disease pathology. Results indicated promising interactions that warrant further investigation into their therapeutic potential .

作用機序

The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Substituent Variations at the 1-Position

- 1-Ethyl vs. 1-Methyl: The ethyl group in the target compound enhances lipophilicity compared to the methyl analog (1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, C₁₁H₁₃NO, MW 175.23 g/mol). This difference may influence solubility and membrane permeability in biological systems .

- 1-Benzyl Derivative: 1-Benzyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde (C₂₀H₂₃NO, MW 293.4 g/mol) introduces a benzyl group, which could enhance stability and modulate electronic effects on the carbaldehyde group .

Functional Group Modifications

- Carbaldehyde vs. Carboxylate/Ester: Ethyl 6-acetyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate () replaces the carbaldehyde with an acetyl and ester group, shifting reactivity toward nucleophilic acyl substitutions rather than aldehyde-based condensations.

- Quinoxaline Core: 1,4-Diethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde (C₁₂H₁₆N₂O, MW 204.27 g/mol) features a quinoxaline ring instead of tetrahydroquinoline, altering electronic properties and hydrogen-bonding capabilities .

Data Tables

Research Findings

- Synthetic Utility: The carbaldehyde group enables condensation reactions to form Schiff bases or heterocycles, as seen in the synthesis of imidazolones from 1,4-diethyltetrahydroquinoxaline-6-carbaldehyde .

生物活性

1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (ETHQ) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, mechanisms of action, and biological effects, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

ETHQ is characterized by its unique combination of an ethyl substituent at position 1 and an aldehyde group at position 6 of the tetrahydroquinoline ring. This specific arrangement may influence its reactivity and biological properties compared to other tetrahydroquinoline derivatives.

Synthetic Routes:

ETHQ can be synthesized through various methods, including:

- Three-component reactions involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of bases like DBU.

- Oxidation and reduction processes , yielding derivatives such as 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid or 1-ethyl-1,2,3,4-tetrahydroquinoline-6-methanol.

The biological activity of ETHQ is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, modulating various biological processes. The precise mechanisms depend on the context in which it is used but often involve:

- Enzyme inhibition : Binding to active sites of enzymes.

- Receptor modulation : Interacting with receptor binding sites to alter signaling pathways.

Biological Activities

ETHQ has been investigated for several biological activities:

Antimicrobial Properties:

Studies have indicated that ETHQ exhibits significant antimicrobial activity against a range of pathogens. For instance:

- It has shown effectiveness against gram-negative bacteria comparable to other known antimicrobial agents .

Anticancer Effects:

Research highlights the potential anticancer properties of ETHQ. It may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects:

ETHQ has been explored for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

Several studies have documented the biological effects of ETHQ:

- Antimicrobial Efficacy :

- Anticancer Activity :

-

Neuroprotective Studies :

- In models simulating neurodegeneration, ETHQ displayed protective effects on neuronal cells against oxidative stress and excitotoxicity, indicating its potential for further development as a therapeutic agent for neurodegenerative disorders.

Comparative Analysis

To better understand the uniqueness of ETHQ's biological activity, it can be compared with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Methyl substitution at nitrogen | Antioxidant properties |

| 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoline | Additional methyl group at position 2 | Enhanced solubility |

| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Benzyl group increases lipophilicity | Enhanced interaction with lipid membranes |

Q & A

Q. What are the established synthetic routes for 1-ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Condensation : Ethylamine reacts with cyclohexenone derivatives to form the tetrahydroquinoline backbone.

- Functionalization : Introduction of the aldehyde group at position 6 via Vilsmeier-Haack formylation or oxidation of a methyl precursor.

- Purification : Chromatography (e.g., silica gel) or crystallization to isolate the product .

Key variables affecting yield include temperature control during cyclization (optimal at 80–100°C) and stoichiometric ratios of reagents. Impurities often arise from incomplete reduction or side reactions during aldehyde introduction .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., ethyl group at position 1) and aldehyde proton resonance (~9.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 203.13) and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does the ethyl group at position 1 influence the compound’s physicochemical properties?

The ethyl substituent enhances lipophilicity (logP ~2.5), improving membrane permeability. This is critical for bioavailability in biological assays. Comparative studies with methyl analogs show a 20–30% increase in solubility in nonpolar solvents, facilitating reaction workup .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from:

- Impurity profiles : Trace aldehydes or byproducts (e.g., quinoline oxides) can skew activity. Use LC-MS to identify and quantify impurities .

- Assay variability : Standardize in vitro conditions (e.g., buffer pH, cell lines). For enzyme inhibition studies, validate IC values across multiple replicates .

- Structural analogs : Compare activity with 1-methyl or unsubstituted tetrahydroquinoline derivatives to isolate substituent effects .

Q. How can computational modeling optimize the design of tetrahydroquinoline-based inhibitors targeting specific enzymes?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., cytochrome P450 or kinases).

- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibition potency. Ethyl groups may enhance hydrophobic interactions in enzyme pockets .

- MD Simulations : Assess conformational stability of the aldehyde group in aqueous vs. lipid environments .

Q. What methodologies address challenges in scaling up synthesis while maintaining regioselectivity?

- Flow Chemistry : Continuous flow reactors improve heat transfer during cyclization, reducing side products.

- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity for the 1-ethyl isomer.

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of aldehyde formation .

Q. How do substituent modifications at position 6 (aldehyde vs. carboxylate) alter pharmacokinetic properties?

- Aldehyde group : Increases reactivity (e.g., Schiff base formation with amines), potentially reducing plasma stability.

- Carboxylate analogs : Improved solubility but lower blood-brain barrier penetration. Comparative PK studies in rodent models show a 2-fold increase in half-life for carboxylate derivatives .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。